

# Application Notes and Protocols for BI-7273 in Cell Culture Experiments

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## Compound of Interest

Compound Name: BI-7273

Cat. No.: B15570987

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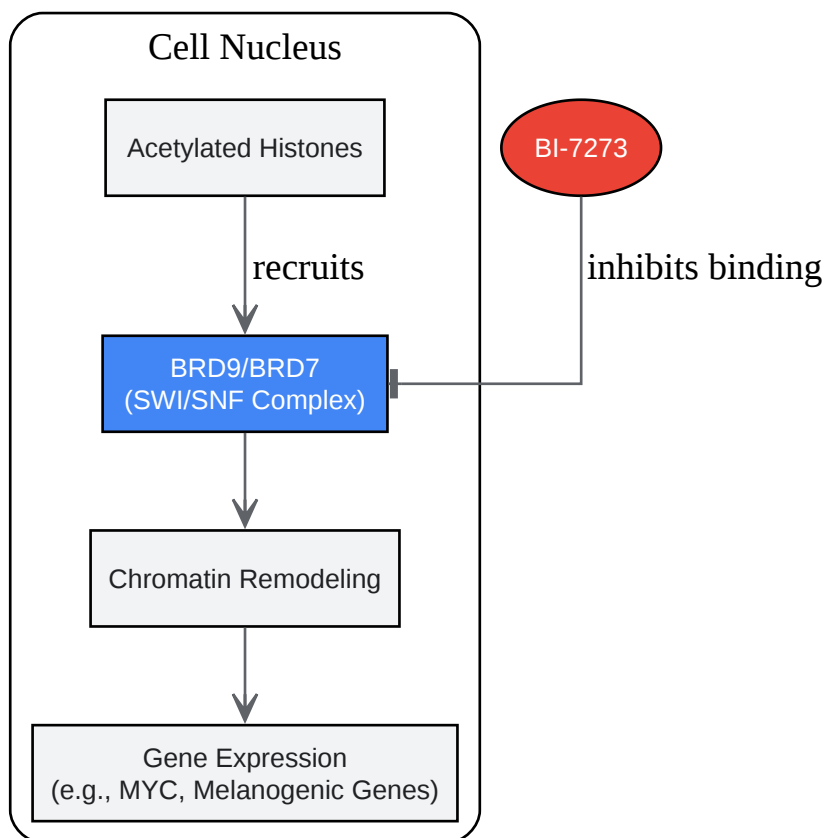
## Introduction

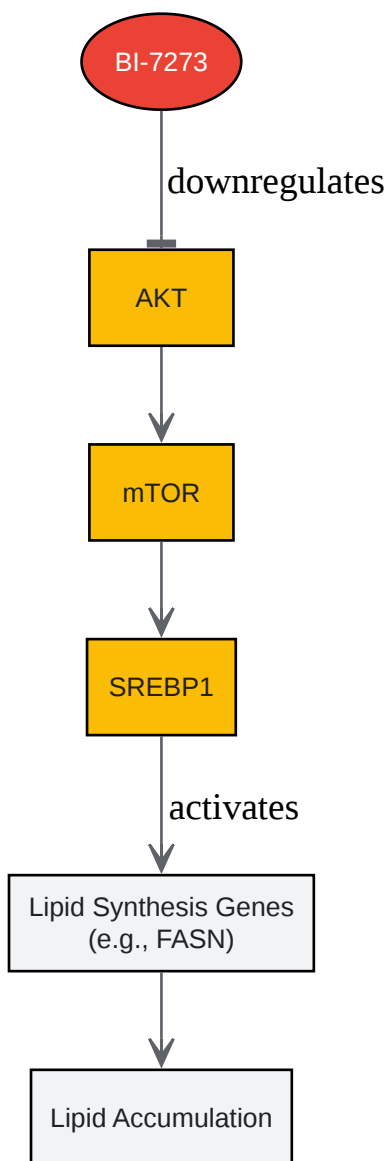
**BI-7273** is a potent, selective, and cell-permeable dual inhibitor of the bromodomains of BRD7 and BRD9, which are components of the non-canonical SWI/SNF (BAF) chromatin remodeling complex.[1][2][3] By binding to the acetyl-lysine recognition pocket of these proteins, **BI-7273** effectively blocks their interaction with acetylated histones, thereby modulating gene expression.[4] This inhibitory activity makes **BI-7273** a valuable tool for investigating the biological roles of BRD7 and BRD9 in various cellular processes, including cancer cell proliferation, differentiation, and inflammatory responses.[5][6][7] These application notes provide detailed protocols for the use of **BI-7273** in common cell culture experiments.

## Mechanism of Action

**BI-7273** targets the bromodomains of BRD7 and BRD9, which are critical for the recruitment of the SWI/SNF complex to specific chromatin regions. The SWI/SNF complex utilizes the energy from ATP hydrolysis to remodel chromatin structure, thereby regulating gene transcription. Inhibition of BRD7/BRD9 by **BI-7273** disrupts this process, leading to altered expression of target genes. For instance, inhibition of BRD9 has been shown to downregulate the expression

of the MYC oncogene in acute myeloid leukemia (AML) cells and suppress genes involved in melanin synthesis.[6][8][9] A recent study also demonstrated that **BI-7273** can reduce lipid accumulation by downregulating the AKT/mTOR/SREBP1 signaling pathway.[10]





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